molecular formula C11H7NO4 B13679747 Quinoline-3,8-dicarboxylic acid

Quinoline-3,8-dicarboxylic acid

Cat. No.: B13679747
M. Wt: 217.18 g/mol
InChI Key: IMZRAURCGFRPKV-UHFFFAOYSA-N
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Description

Quinoline-3,8-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,8-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of quinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: Quinoline-3,8-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other quinoline derivatives .

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-3,8-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-8(11(15)16)9(6)12-5-7/h1-5H,(H,13,14)(H,15,16)

InChI Key

IMZRAURCGFRPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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